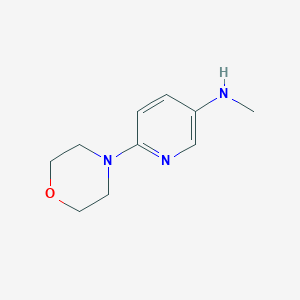
4-(4-(Difluorométhyl)pipéridin-1-yl)aniline
Vue d'ensemble
Description
“4-(4-(Difluoromethyl)piperidin-1-yl)aniline” is a chemical compound with the molecular formula C12H15F3N2 . It has an average mass of 244.256 Da and a monoisotopic mass of 244.118729 Da .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “4-(4-(Difluoromethyl)piperidin-1-yl)aniline” consists of a piperidine ring attached to an aniline group via a carbon atom that also carries two fluorine atoms .Chemical Reactions Analysis
Piperidine derivatives are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 339.1±42.0 °C at 760 mmHg, and a flash point of 158.9±27.9 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .Applications De Recherche Scientifique
Voici une analyse complète des applications de la recherche scientifique de « 4-(4-(Difluorométhyl)pipéridin-1-yl)aniline », organisée en sections distinctes pour plus de clarté :
Activité antiplasmodiale
Les dérivés de la pipéridine ont été étudiés pour leur potentiel dans le traitement du paludisme. La recherche indique que certaines 1, 4-disubstituées pipéridines présentent une activité antiplasmodiale contre les souches sensibles et résistantes à la chloroquine de Plasmodium falciparum .
Agents antimicrobiens
Des composés synthétiques de la pipéridine ont été évalués pour leurs propriétés antimicrobiennes. De nouveaux composés synthétisés à partir de dérivés de pipéridin-4-yl ont montré un potentiel en tant qu'agents antimicrobiens .
Propriétés antioxydantes
Les motifs pipéridine, tels que ceux présents dans la pipérine, présentent une action antioxydante significative en inhibant les radicaux libres . Cela suggère que des dérivés comme « this compound » pourraient être explorés pour des applications antioxydantes similaires.
Découverte de médicaments
Le noyau pipéridine est une caractéristique commune de nombreux composés pharmacologiquement actifs. Il est souvent inclus dans les efforts de découverte de médicaments pour ses propriétés structurelles et chimiques qui contribuent à l'activité biologique .
Synthèse de composés biologiques
Les dérivés de la pipéridine sont utilisés dans la synthèse de composés d'intérêt biologique, ce qui peut conduire au développement de nouveaux médicaments ayant divers effets thérapeutiques .
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, which include this compound, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been shown to interact with various biological targets to exert their therapeutic effects .
Biochemical Pathways
Piperidine derivatives have been shown to interact with various biochemical pathways to exert their therapeutic effects .
Pharmacokinetics
It is known that the compound is a white to off-white crystalline powder that is soluble in common organic solvents such as chloroform, methanol, and ethanol, which may influence its bioavailability.
Result of Action
Piperidine derivatives have been shown to exert various therapeutic effects, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
Action Environment
It is known that the compound is a white to off-white crystalline powder that is soluble in common organic solvents such as chloroform, methanol, and ethanol, which may influence its stability and efficacy in different environments.
Analyse Biochimique
Biochemical Properties
4-(4-(Difluoromethyl)piperidin-1-yl)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit tubulin polymerization, which is essential for cell division and proliferation
Cellular Effects
The effects of 4-(4-(Difluoromethyl)piperidin-1-yl)aniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to exhibit antiproliferative activity, which can lead to the inhibition of cancer cell growth . Additionally, it may impact cell signaling pathways that regulate cell cycle progression and apoptosis, thereby modulating cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 4-(4-(Difluoromethyl)piperidin-1-yl)aniline exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to bind to tubulin and inhibit its polymerization is a key mechanism of action . This inhibition disrupts the formation of microtubules, which are essential for cell division, thereby preventing the proliferation of cancer cells.
Propriétés
IUPAC Name |
4-[4-(difluoromethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-12(14)9-5-7-16(8-6-9)11-3-1-10(15)2-4-11/h1-4,9,12H,5-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIDBGFZVBYUHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


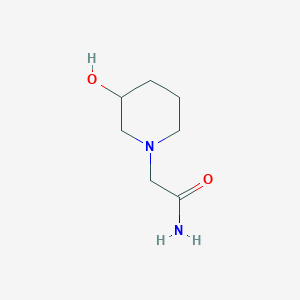
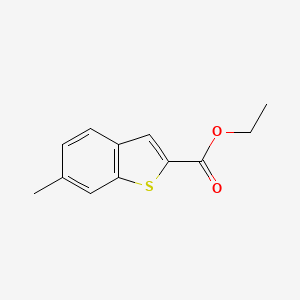


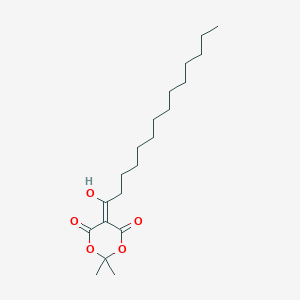

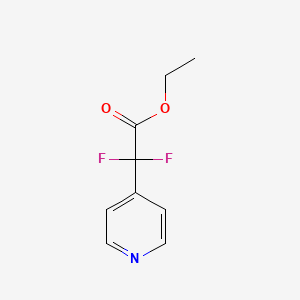

![Tert-butyl[(piperidin-4-yl)methyl]amine](/img/structure/B1488321.png)
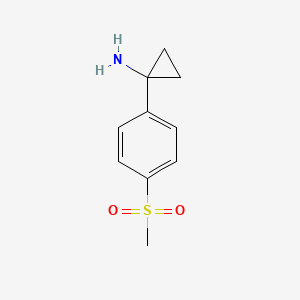

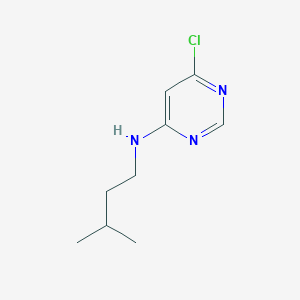
![Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1488328.png)
